molecular formula C13H17N3O3S B13275445 N-(2-amino-2-phenylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

N-(2-amino-2-phenylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B13275445
M. Wt: 295.36 g/mol
InChI Key: AJHREXXPHYIMHG-UHFFFAOYSA-N
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Description

N-(2-amino-2-phenylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an amino group, a phenylethyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-phenylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-amino-2-phenylethylamine with 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-phenylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-amino-2-phenylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-amino-2-phenylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The phenylethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-amino-2-phenylethyl)-N,N-diethylamine: Similar structure but with diethylamine instead of the oxazole-sulfonamide moiety.

    3,5-Diphenyl-1H-pyrazole derivatives: Share the phenylethyl group but differ in the heterocyclic and sulfonamide components.

Uniqueness

N-(2-amino-2-phenylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxazole ring and sulfonamide group makes it particularly versatile for various applications in research and industry.

Properties

Molecular Formula

C13H17N3O3S

Molecular Weight

295.36 g/mol

IUPAC Name

N-(2-amino-2-phenylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

InChI

InChI=1S/C13H17N3O3S/c1-9-13(10(2)19-16-9)20(17,18)15-8-12(14)11-6-4-3-5-7-11/h3-7,12,15H,8,14H2,1-2H3

InChI Key

AJHREXXPHYIMHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC=CC=C2)N

Origin of Product

United States

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